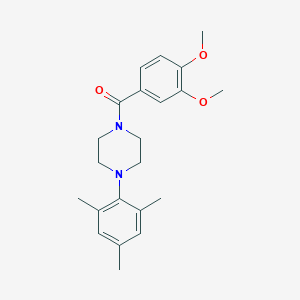
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, also known as DEEDB, is a chemical compound that has been widely used in scientific research. DEEDB is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. In addition, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation, microbial growth, and cancer cell proliferation. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and asthma, possibly by reducing the production of inflammatory prostaglandins. 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of biological activities, which make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide also has some limitations. It is a relatively toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. Finally, research could be conducted to further elucidate the mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which could lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl iodide and dimethylamine in the presence of a base. This reaction results in the formation of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.
Eigenschaften
Produktname |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H13Cl2NO3S |
Molekulargewicht |
298.19 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-4-16-9-5-8(12)10(6-7(9)11)17(14,15)13(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
WPOXVJASNGELGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)









